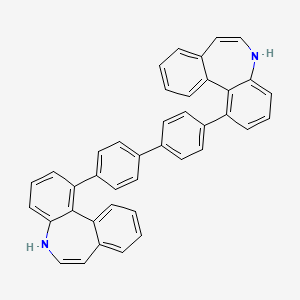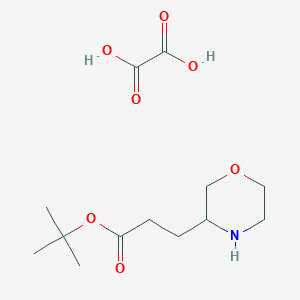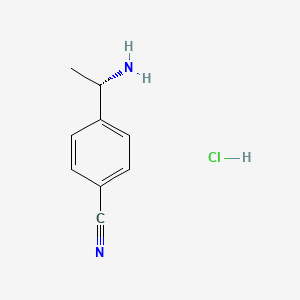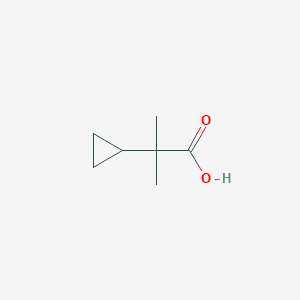
2-Cyclopropyl-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-2-methylpropanoic acid is a chemical compound with the CAS Number: 71199-13-8 . It has a molecular weight of 128.17 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of cyclopropane-containing compounds like 2-Cyclopropyl-2-methylpropanoic acid presents significant challenges for synthetic chemists . Various cyclopropanation techniques have been developed to enable the synthesis of unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .Molecular Structure Analysis
The InChI code for 2-Cyclopropyl-2-methylpropanoic acid is1S/C7H12O2/c1-7(2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
2-Cyclopropyl-2-methylpropanoic acid is a solid compound . It has a molecular weight of 128.17 .Applications De Recherche Scientifique
Oxidation and Reactivity Studies
- One-electron Oxidation : A study on the one-electron oxidation of similar compounds to 2-Cyclopropyl-2-methylpropanoic acid revealed insights into the behavior of radical cations and the influence of structural effects on reactivity. The findings highlight differences in decarboxylation rates influenced by structural modifications, which are relevant for understanding the chemical behavior of 2-Cyclopropyl-2-methylpropanoic acid and related compounds (Bietti & Capone, 2008).
Chemical Synthesis and Modifications
- Peptide Synthesis : Research involving the copper(I)-catalyzed cycloaddition of terminal alkynes to azides, a process relevant to the synthesis of peptides, utilized compounds structurally related to 2-Cyclopropyl-2-methylpropanoic acid. This demonstrates its potential utility in the development of novel peptide structures (Tornøe, Christensen, & Meldal, 2002).
Biological Activity
- Antagonistic Properties in Biological Systems : Studies on cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (related to 2-Cyclopropyl-2-methylpropanoic acid) have indicated their role as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, a crucial component in neurochemical processes (Dappen et al., 1991; Dappen et al., 2010).
Structural Analysis
- Structural Determination in Natural Compounds : The structural determination of new cyclopropyl amino acids in red algae signifies the role of cyclopropyl-containing compounds (like 2-Cyclopropyl-2-methylpropanoic acid) in natural product chemistry and potential biomedical applications (Wakamiya, Nakamoto, & Shiba, 1984).
Environmental and Toxicity Studies
- Toxicity and Environmental Interaction : Research on cyclopropyl amino acids from mushrooms, which bear structural similarities to 2-Cyclopropyl-2-methylpropanoic acid, provides insights into environmental interactions and toxicity profiles, suggesting possible ecological roles or risks associated with such compounds (Drehmel & Chilton, 2002).
Propriétés
IUPAC Name |
2-cyclopropyl-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2,6(8)9)5-3-4-5/h5H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNZYCYDGUQDDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-methylpropanoic acid | |
CAS RN |
71199-13-8 |
Source


|
| Record name | 2-cyclopropyl-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

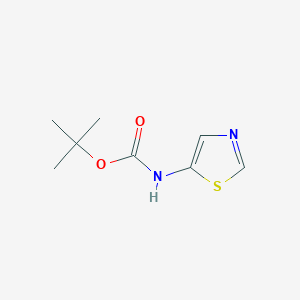
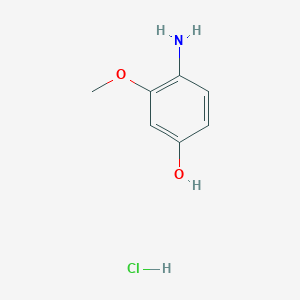

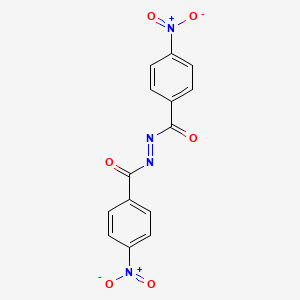


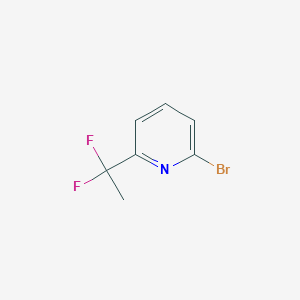

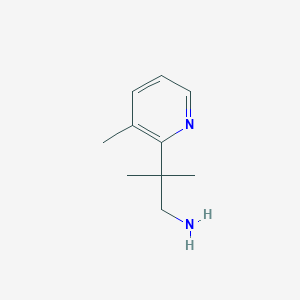
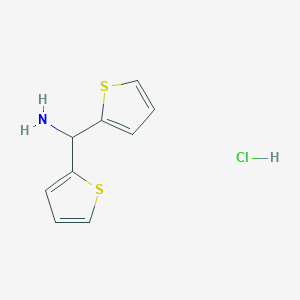
![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)
